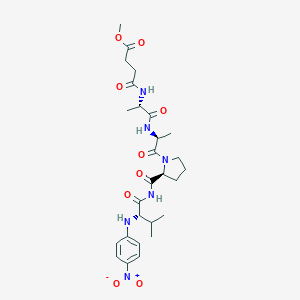

MeOSuc-Ala-Ala-Pro-Val-PNA

Description

Properties

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVGCNNWNUERRZ-OSAZLGQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to MeOSuc-Ala-Ala-Pro-Val-pNA

for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valine p-nitroanilide, commonly abbreviated as MeOSuc-Ala-Ala-Pro-Val-pNA or MeOSuc-AAPV-pNA, is a highly sensitive and specific chromogenic substrate primarily utilized for the kinetic analysis of elastase enzymes, particularly human neutrophil elastase (HNE), also known as human leukocyte elastase (HLE).[1][2] Its high specificity and solubility make it an invaluable tool in both basic research and drug development for studying proteolytic activity and screening for potential enzyme inhibitors.[1]

This peptide derivative is designed to be selectively cleaved by elastase, releasing the chromophore p-nitroaniline (pNA).[1] The rate of pNA release can be monitored spectrophotometrically, providing a direct measure of enzymatic activity.[1] This guide provides a comprehensive overview of the technical details required for the effective use of this compound in a research setting.

Chemical and Physical Properties

This compound is a synthetic peptide with a methoxysuccinyl group at the N-terminus and a p-nitroanilide group at the C-terminus of the valine residue. The methoxysuccinyl group enhances the solubility of the peptide.

| Property | Value | Reference |

| CAS Number | 70967-90-7 | --INVALID-LINK-- |

| Molecular Formula | C₂₇H₃₈N₆O₉ | --INVALID-LINK-- |

| Molecular Weight | 590.63 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Purity | ≥98% (by HPLC) | --INVALID-LINK-- |

| Solubility | DMSO (20 mM), DMF (5 mg/mL), Ethanol (1 mg/mL) | --INVALID-LINK--, --INVALID-LINK-- |

| Storage | Store at -20°C or below. Stock solutions are stable for up to 3 months at -20°C. | --INVALID-LINK-- |

Mechanism of Action

This compound serves as a substrate for serine proteases, with a high degree of specificity for elastases. The enzyme catalyzes the hydrolytic cleavage of the amide bond between the valine residue and the p-nitroaniline moiety. This reaction releases p-nitroaniline, a yellow chromophore that can be quantified by measuring its absorbance at approximately 405-410 nm. The rate of increase in absorbance is directly proportional to the elastase activity under appropriate assay conditions.

References

MeOSuc-Ala-Ala-Pro-Val-pNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical and physical properties of Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA), a widely used chromogenic substrate for elastase. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, experimental applications, and relevant biological pathways.

Core Chemical and Physical Properties

This compound is a synthetic peptide derivative designed as a sensitive and specific substrate for human leukocyte elastase and porcine pancreatic elastase.[1][2] Its structure incorporates a p-nitroanilide (pNA) moiety, which is released upon enzymatic cleavage by elastase, resulting in a measurable color change. This property makes it an invaluable tool for enzyme activity assays and inhibitor screening.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | [5] |

| Molecular Formula | C₂₇H₃₈N₆O₉ | [3][5] |

| Molecular Weight | 590.63 g/mol | [1][3][5] |

| CAS Number | 70967-90-7 | [3][6] |

| Purity | ≥98% (HPLC) | [7] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 200 - 202 °C | [3] |

| Solubility | DMSO (5 mg/mL, 20 mM), DMF (5 mg/mL, 25 mg/mL), Ethanol (1 mg/mL), Methanol (1 mg/mL) | [6] |

| Storage Temperature | -20°C (stock solutions stable for up to 3 months) | [3][6] |

Table 3: Kinetic Parameters for Human Leukocyte Elastase

| Buffer Condition | kcat/Km (M⁻¹s⁻¹) | Source(s) |

| 0.10 M Phosphate | 185,000 | [1] |

| 0.20 M Mes | 15,000 | [1] |

| 0.10 M Phosphate | 58,000 | [1] |

| 0.04 M Phosphate | 330,000 | [1] |

Experimental Protocols

Elastase Activity Assay

This protocol outlines a standard method for determining elastase activity using this compound.

Materials:

-

Tris-NaCl buffer (0.1 M Tris pH 7.5, 0.5 M NaCl)[8]

-

This compound substrate[8]

-

1-methyl-2-pyrrolidone[8]

-

Elastase solution (e.g., human sputum elastase)[8]

-

Spectrophotometer[8]

Procedure:

-

Buffer Preparation: Prepare a 0.1 M Tris buffer (pH 7.5 at 25°C) containing 0.5 M NaCl.[8]

-

Substrate Solution Preparation: Dissolve 12.0 mg of this compound in 1.0 ml of 1-methyl-2-pyrrolidone. Bring the final volume to 100 ml with the Tris-NaCl buffer to achieve a 0.2 mM substrate solution.[8]

-

Enzyme Solution Preparation: Dissolve the elastase at a concentration of 1.0 mg/ml in 0.05 M sodium acetate (pH 5.0) containing 0.1 M NaCl. Prepare a secondary dilution of 0.10 mg/ml in the same buffer. Keep both enzyme solutions on ice.[8]

-

Assay Measurement:

-

Set the spectrophotometer to 410 nm and the cell temperature to 25°C.[8]

-

Equilibrate 3.0 ml of the substrate solution in the spectrophotometer cell.[8]

-

Initiate the reaction by adding 0.01 ml of the 0.10 mg/ml elastase solution and mix.[8]

-

Monitor the increase in absorbance at 410 nm at 2-3 minute intervals. The rate of increase should be linear for at least 5 to 10 minutes.[8]

-

Calculation: The rate of substrate cleavage can be used to calculate the specific activity of the enzyme.[8]

Experimental Workflow Diagram

Caption: Workflow for Elastase Activity Assay.

Biological Context and Signaling Pathways

Elastase is a serine protease that plays a significant role in inflammatory processes.[9][10] It is known to cleave various proteins, including elastin.[9] One notable signaling pathway involves neutrophil elastase (NE) and its role in stimulating MUC1 gene expression in airway epithelial cells.[11]

Neutrophil Elastase-Induced MUC1 Transcription Signaling Pathway

The following diagram illustrates the signaling cascade initiated by neutrophil elastase, leading to the transcription of MUC1.[11][12]

Caption: NE-Induced MUC1 Transcription Pathway.[11]

This detailed guide provides essential information for the effective utilization of this compound in research and development. Its well-characterized properties and established protocols make it a reliable tool for studying elastase activity and its role in various physiological and pathological processes. role in various physiological and pathological processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-METHOXYSUCCINYL-ALA-ALA-PRO-VAL P-NITROANILIDE | 70967-90-7 [chemicalbook.com]

- 5. This compound | C27H38N6O9 | CID 16219658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pancreatic Leukocyte Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]

- 7. scbt.com [scbt.com]

- 8. EPC Elastin Products Company > Method > HSE assay using FH237 [elastin.com]

- 9. glpbio.com [glpbio.com]

- 10. apexbt.com [apexbt.com]

- 11. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Neutrophil Elastase Activity: A Technical Guide to the Mechanism and Application of MeOSuc-Ala-Ala-Pro-Val-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromogenic substrate MeOSuc-Ala-Ala-Pro-Val-pNA, a critical tool for the study of human neutrophil elastase (HNE), also known as human leukocyte elastase (HLE). HNE is a powerful serine protease implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. Understanding the mechanism of action of this substrate and its application in enzyme activity assays is fundamental for researchers in immunology, drug discovery, and diagnostics.

Core Mechanism of Action: Unmasking a Chromophore

This compound is a synthetic peptide that serves as a highly specific and sensitive substrate for neutrophil elastase.[1][2] Its design leverages the enzyme's natural substrate specificity. The core of its mechanism lies in the enzymatic cleavage of the amide bond between the valine residue and the p-nitroaniline (pNA) moiety.

Upon hydrolysis by an active elastase enzyme, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release is directly proportional to the elastase activity and can be quantitatively measured by monitoring the increase in absorbance at or near 405-410 nm.[1][3][4] This chromogenic property makes it a valuable tool for continuous kinetic assays.[5]

The peptide sequence, Ala-Ala-Pro-Val, mimics the natural cleavage sites of elastase in proteins like elastin. The N-terminal methoxysuccinyl (MeOSuc) group enhances the substrate's solubility and specificity.

Quantitative Kinetic Parameters

The efficiency of this compound as a substrate for human leukocyte elastase has been kinetically characterized. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are crucial parameters for comparing enzyme activity and inhibitor potency. While specific values can vary depending on assay conditions, the high sensitivity of this substrate is well-documented.[1] For a fluorogenic variant, MeOSuc-AAPV-AMC, a Km of 362 μM for human leukocyte and porcine pancreatic elastase has been reported.[2] Another fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Val-AFC, has a reported Km of 130 μM for leukocyte elastase.

| Parameter | Reported Value | Enzyme | Substrate Variant |

| Km | 362 μM | Human Leukocyte & Porcine Pancreatic Elastase | MeOSuc-AAPV-AMC |

| Km | 130 μM | Leukocyte Elastase | MeOSuc-Ala-Ala-Pro-Val-AFC |

Detailed Experimental Protocol: Neutrophil Elastase Activity Assay

The following protocol is a standard method for determining neutrophil elastase activity using this compound.

Materials Required

-

Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl.

-

Substrate Stock Solution: Dissolve this compound in 1-methyl-2-pyrrolidone to a concentration of 12.0 mg/ml.

-

Working Substrate Solution (0.2 mM): Dilute the substrate stock solution in the Tris-NaCl buffer.

-

Enzyme Solution: Human Neutrophil Elastase dissolved in 0.05 M sodium acetate, pH 5.0, containing 0.1 M NaCl. Prepare a working dilution of 0.10 mg/ml in the same buffer. Keep on ice.

-

Microplate Reader or Spectrophotometer: Capable of reading absorbance at 410 nm.

-

96-well microplate or cuvettes.

-

Incubator or temperature-controlled plate reader set to 25°C.

Assay Procedure

-

Prepare Reagents: Prepare all solutions as described above.

-

Equilibrate: Add the working substrate solution to the wells of the microplate or cuvettes. Equilibrate to 25°C for at least 5 minutes.[3]

-

Initiate Reaction: Add a small volume of the enzyme solution to the substrate solution to start the reaction. Mix gently but thoroughly.[3]

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm. Take readings at regular intervals (e.g., every 2-3 minutes) for a period of 5 to 10 minutes. The rate of increase in absorbance should be linear during this time.[3]

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min). This rate is directly proportional to the enzyme activity. For quantitative analysis, a standard curve can be generated using known concentrations of p-nitroaniline.

Applications in Research and Drug Development

The this compound substrate is a cornerstone in the study of neutrophil elastase and its role in pathology. Key applications include:

-

Enzyme Kinetics and Characterization: Determining the kinetic parameters of neutrophil elastase from various sources.

-

Inhibitor Screening: A primary tool for high-throughput screening of potential neutrophil elastase inhibitors for therapeutic development.[3][6]

-

Disease Research: Quantifying elastase activity in biological samples (e.g., plasma, bronchoalveolar lavage fluid) to understand its role in diseases like chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[5]

-

Quality Control: Assessing the activity of purified or recombinant elastase preparations.

Conclusion

This compound remains an indispensable tool for researchers investigating the multifaceted roles of neutrophil elastase. Its well-defined mechanism of action, coupled with a straightforward and robust assay protocol, allows for the reliable quantification of elastase activity. This technical guide provides the foundational knowledge and practical methodology for the effective application of this chromogenic substrate in both basic research and translational drug discovery programs targeting inflammatory diseases.

References

- 1. Pancreatic Leukocyte Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. EPC Elastin Products Company > Method > HSE assay using FH237 [elastin.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]

The Specificity of MeOSuc-Ala-Ala-Pro-Val-pNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the substrate specificity of Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA). Designed for researchers, scientists, and drug development professionals, this document consolidates key data on enzyme kinetics, outlines detailed experimental protocols for its use, and visualizes the cellular signaling pathways of its primary target enzymes.

Introduction

This compound is a highly sensitive chromogenic substrate predominantly used for the assay of neutrophil elastase activity.[1][2] Its structure, featuring a peptide sequence of Alanine-Alanine-Proline-Valine, mimics the cleavage site in natural substrates of elastase. Upon enzymatic cleavage at the C-terminal of the valine residue, the p-nitroanilide (pNA) moiety is released, resulting in a yellow-colored product that can be quantified spectrophotometrically at approximately 405 nm. This property makes it an invaluable tool in the study of proteases involved in inflammation and various disease states.

Core Enzymes and Substrate Specificity

The primary enzyme target for this compound is Human Leukocyte Elastase (HLE) , also known as human neutrophil elastase.[1][3] This serine protease, found in the azurophilic granules of neutrophils, plays a crucial role in the degradation of extracellular matrix proteins.

Furthermore, this compound is also a substrate for Proteinase 3 (PR3) , also known as myeloblastin.[2] PR3 is another serine protease found in neutrophil granules and is a key autoantigen in certain autoimmune diseases, such as granulomatosis with polyangiitis.

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes the available quantitative data for the hydrolysis of this compound by its primary target enzyme, Human Leukocyte Elastase (HLE), under various buffer conditions. The catalytic efficiency (kcat/Km) is a key indicator of substrate specificity.

| Enzyme | Buffer Condition | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human Leukocyte Elastase | 0.10 M Phosphate | 185,000 | [3] |

| Human Leukocyte Elastase | 0.20 M Mes | 15,000 | [3] |

| Human Leukocyte Elastase | 0.04 M Phosphate | 330,000 | [3] |

Note: Comprehensive kinetic parameters (Km and kcat) for Porcine Pancreatic Elastase and Proteinase 3 with this compound are not consistently reported in the literature, preventing a direct quantitative comparison in this table.

Experimental Protocols

This section provides a detailed methodology for a standard enzymatic assay using this compound to measure the activity of a purified protease, such as Human Leukocyte Elastase.

Materials

-

This compound substrate

-

Purified Human Leukocyte Elastase (HLE)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Standard laboratory pipettes and sterile tips

Methods

-

Preparation of Reagents:

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.

-

Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentrations (a range of concentrations is recommended for kinetic analysis, e.g., 0.05 to 1 mM).

-

Enzyme Solution: Prepare a stock solution of HLE in Assay Buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear rate of substrate hydrolysis over the measurement period.

-

-

Enzyme Assay Procedure:

-

Set up the 96-well microplate by adding the appropriate volume of Assay Buffer to each well.

-

Add the desired volume of the working substrate solution to each well.

-

To initiate the reaction, add the enzyme solution to each well. The final reaction volume is typically 100-200 µL.

-

Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.

-

Measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis:

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.

-

Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 10,500 M⁻¹cm⁻¹).

-

For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

The following diagram illustrates the general workflow of the enzyme assay.

Signaling Pathways of Key Proteases

Understanding the cellular context of the proteases cleaved by this compound is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate key signaling pathways involving Human Leukocyte Elastase and Proteinase 3.

Human Leukocyte Elastase (HLE) Signaling in MUC1 Transcription

HLE is known to stimulate the expression of MUC1, a transmembrane mucin, in airway epithelial cells through a complex signaling cascade.

Proteinase 3 (PR3) Signaling in Inflammation

PR3 plays a significant role in inflammatory responses, in part by activating Protease-Activated Receptor-2 (PAR-2) and interacting with other inflammatory mediators.

Conclusion

This compound is a specific and sensitive substrate for a select group of serine proteases, most notably Human Leukocyte Elastase. Its utility in quantifying the activity of these enzymes makes it a cornerstone tool in research areas focused on inflammation, immunology, and drug discovery. The provided experimental protocol offers a robust starting point for assay development, while the signaling pathway diagrams place the enzymatic activity within a broader biological context. Further research is warranted to fully elucidate and compare the kinetic parameters of this substrate with a wider range of proteases to enhance its application in differential enzyme analysis.

References

An In-depth Technical Guide to MeOSuc-Ala-Ala-Pro-Val-pNA for Leukocyte Elastase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human leukocyte elastase (HLE), also known as neutrophil elastase, is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, HLE is released into the extracellular space where it plays a crucial role in the degradation of a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. While essential for host defense and tissue remodeling, unregulated HLE activity is implicated in the pathogenesis of various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, HLE is a significant therapeutic target for the development of novel anti-inflammatory agents.

This technical guide provides a comprehensive overview of the use of the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA) for the in vitro characterization of HLE activity and the evaluation of its inhibitors. This substrate is highly specific for HLE and its cleavage can be conveniently monitored spectrophotometrically, making it a valuable tool in drug discovery and basic research.

Physicochemical Properties and Handling

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₃₈N₆O₉ |

| Molecular Weight | 590.63 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, DMF, and ethanol |

| Storage | Store at -20°C, protected from light and moisture |

Enzymatic Reaction

Human leukocyte elastase catalyzes the hydrolysis of the amide bond in this compound between the valine residue and the p-nitroaniline (pNA) moiety. The release of the yellow-colored pNA can be monitored by measuring the increase in absorbance at 405-410 nm.

Caption: Enzymatic cleavage of this compound by human leukocyte elastase.

Quantitative Data

Kinetic Parameters

The efficiency of HLE-mediated hydrolysis of this compound is described by the Michaelis-Menten kinetic parameters, Km and kcat. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.

Table 2: Kinetic Parameters of Human Leukocyte Elastase with this compound

| Buffer Conditions | kcat/Km (M⁻¹s⁻¹) | Reference |

| 0.10 M Phosphate | 185,000 | [1] |

| 0.20 M MES | 15,000 | [1] |

| 0.10 M Phosphate | 58,000 | [1] |

| 0.04 M Phosphate | 330,000 | [1] |

Note: Individual Km and kcat values are not consistently reported in the literature; the catalytic efficiency (kcat/Km) is the most frequently cited parameter.

Inhibition Constants

This compound is a standard substrate for determining the potency of HLE inhibitors. The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Table 3: Inhibition of Human Leukocyte Elastase Activity

| Inhibitor | Inhibition Type | Ki (nM) | IC₅₀ (nM) | Reference |

| Sivelestat | Competitive | 200 | 44 | |

| Compound 17 (from Paulownia tomentosa) | Non-competitive | 3200 | - | [2] |

Experimental Protocols

Human Leukocyte Elastase Activity Assay

This protocol outlines the steps to measure the activity of HLE using this compound.

Materials:

-

Human Leukocyte Elastase (HLE)

-

This compound

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dilute the substrate stock solution with Assay Buffer to the desired final concentrations (e.g., 0.1 - 1 mM).

-

Prepare a stock solution of HLE in Assay Buffer. The final enzyme concentration will depend on the specific activity of the enzyme lot and should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

-

Pipette 50 µL of the substrate solution into the wells of the 96-well microplate.

-

To initiate the reaction, add 50 µL of the HLE solution to each well.

-

Immediately measure the absorbance at 405 nm in a microplate reader at a constant temperature (e.g., 25°C or 37°C).

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is 8800 M⁻¹cm⁻¹).

Caption: Workflow for the HLE activity assay.

Human Leukocyte Elastase Inhibition Assay

This protocol describes how to determine the inhibitory potency of a compound against HLE.

Materials:

-

All materials from the activity assay

-

Test inhibitor compound

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

In the wells of a 96-well microplate, add 25 µL of the diluted inhibitor solutions. For the control (no inhibition), add 25 µL of Assay Buffer with the same concentration of the solvent used for the inhibitor.

-

Add 25 µL of the HLE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at the assay temperature.

-

To initiate the reaction, add 50 µL of the substrate solution to each well.

-

Measure the absorbance at 405 nm kinetically as described in the activity assay protocol.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the control.

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

To determine the Ki and the mechanism of inhibition, the assay should be performed at multiple substrate and inhibitor concentrations, and the data analyzed using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

Caption: Workflow for the HLE inhibition assay.

Conclusion

This compound is a robust and reliable chromogenic substrate for the in vitro assessment of human leukocyte elastase activity. Its high specificity and the ease of detection of the reaction product make it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and compiled quantitative data in this guide provide a solid foundation for the successful implementation of HLE assays in the pursuit of novel therapeutic agents for elastase-driven pathologies.

References

- 1. Interaction of human leukocyte elastase with soluble and insoluble protein substrates. A practical kinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human myeloblastin (leukocyte proteinase 3): reactions with substrates, inactivators and activators in comparison with leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

MeOSuc-Ala-Ala-Pro-Val-pNA: A Comprehensive Technical Guide for Pancreatic Elastase Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromogenic substrate, MeOSuc-Ala-Ala-Pro-Val-pNA (Methoxysuccinyl-Alanine-Alanine-Proline-Valine-p-nitroanilide), for the study of pancreatic elastase. This document details its biochemical properties, experimental applications, and its role in understanding the pathophysiology of pancreatic diseases and in the development of novel therapeutics.

Introduction

This compound is a highly sensitive and specific synthetic peptide substrate designed for the kinetic analysis of elastase activity.[1][2] It is particularly valuable for studying porcine pancreatic elastase and human leukocyte elastase. The peptide sequence, Ala-Ala-Pro-Val, mimics the natural cleavage site of elastase. Upon enzymatic cleavage by elastase at the C-terminal of the valine residue, the chromogenic group, p-nitroaniline (pNA), is released. The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, is directly proportional to the elastase activity.[3] This substrate's high sensitivity and specificity make it an invaluable tool for researchers in academia and the pharmaceutical industry.[4]

Biochemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Full Name | Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valine p-nitroanilide | [5] |

| Abbreviation | MeOSuc-AAPV-pNA | [3] |

| CAS Number | 70967-90-7 | [3] |

| Molecular Formula | C27H38N6O9 | [5] |

| Molecular Weight | 590.63 g/mol | [5] |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in DMSO, DMF, and ethanol | [3] |

| Storage | Store at -20°C, protected from light and moisture | [5] |

Quantitative Data: Kinetic Parameters

The efficacy of an enzyme substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate. The kinetic parameters for the hydrolysis of this compound by porcine pancreatic elastase and human leukocyte elastase have been determined and are crucial for comparative studies and inhibitor screening.

| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |

| Porcine Pancreatic Elastase | 0.092 | 25 | 270,000 | 0.2 M Tris, pH 8.0, 25°C | [6][7] |

| Human Leukocyte Elastase | 0.17 | 8.5 | 50,000 | 0.1 M HEPES, 0.5 M NaCl, 0.1% Brij 35, pH 7.5, 25°C | [6][7] |

Data is referenced from the foundational study by Castillo et al. (1979).

Experimental Protocols

Pancreatic Elastase Activity Assay

This protocol outlines the spectrophotometric measurement of porcine pancreatic elastase activity using this compound.

Materials:

-

Porcine Pancreatic Elastase (PPE)

-

This compound

-

Assay Buffer: 0.2 M Tris-HCl, pH 8.0

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Enzyme Preparation: Prepare a stock solution of porcine pancreatic elastase in the assay buffer. The final concentration in the assay will need to be optimized, but a starting concentration of 1-10 µg/mL is recommended.

-

Assay Setup:

-

In a 96-well microplate, add 180 µL of assay buffer to each well.

-

Add 10 µL of the elastase solution to the appropriate wells.

-

To initiate the reaction, add 10 µL of the 10 mM substrate stock solution to each well (final substrate concentration will be 0.5 mM).

-

Immediately place the microplate in a plate reader pre-heated to 25°C.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

The rate of the reaction (V) is determined from the linear portion of the absorbance versus time plot.

-

-

Calculation of Enzyme Activity:

-

Calculate the change in absorbance per minute (ΔA405/min).

-

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of p-nitroaniline production. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is 10,500 M⁻¹cm⁻¹.

-

Screening of Pancreatic Elastase Inhibitors

This protocol can be adapted to screen for potential inhibitors of pancreatic elastase.

Procedure:

-

Follow the assay setup as described in section 4.1.

-

Prior to adding the substrate, add a known concentration of the potential inhibitor to the wells containing the enzyme and assay buffer.

-

Incubate the enzyme and inhibitor for a predetermined time (e.g., 15-30 minutes) at 25°C.

-

Initiate the reaction by adding the substrate.

-

Measure the reaction rate as described above.

-

Compare the reaction rates in the presence and absence of the inhibitor to determine the percent inhibition.

-

To determine the inhibitor's potency (e.g., IC50 or Ki), perform the assay with a range of inhibitor concentrations.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving solid-phase or solution-phase peptide synthesis. The general workflow is outlined below. The detailed synthesis protocol is described by Castillo et al. (1979).[6][7]

Caption: General workflow for the synthesis of this compound.

Role in Disease and Drug Discovery

Pancreatic elastase plays a significant role in several physiological and pathological processes. Its dysregulation is implicated in diseases such as pancreatitis and cystic fibrosis.

Pancreatitis and Protease-Activated Receptor 2 (PAR2) Signaling

In pancreatitis, the premature activation of digestive enzymes, including elastase, within the pancreas leads to autodigestion and inflammation. Pancreatic elastase can activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on various cell types, including pancreatic acinar and ductal cells.[8] Activation of PAR2 by elastase can trigger intracellular signaling cascades that contribute to the inflammatory response and tissue damage observed in pancreatitis.[9]

Caption: Pancreatic elastase-mediated activation of the PAR2 signaling pathway.

Cystic Fibrosis

In cystic fibrosis (CF), mutations in the CFTR gene lead to the production of thick, viscous mucus that can obstruct the pancreatic ducts.[10] This obstruction prevents pancreatic enzymes, including elastase, from reaching the small intestine to aid in digestion, leading to exocrine pancreatic insufficiency and malabsorption.[1] Fecal elastase-1 measurement is a non-invasive diagnostic tool to assess pancreatic function in CF patients.[11][12]

Conclusion

This compound is a robust and versatile tool for the investigation of pancreatic elastase. Its well-defined kinetic properties and the straightforward nature of the colorimetric assay make it ideal for a wide range of applications, from basic enzymatic characterization to high-throughput screening of potential therapeutic inhibitors. Understanding the role of pancreatic elastase in diseases like pancreatitis and cystic fibrosis, facilitated by tools such as this substrate, is crucial for the development of novel and effective treatments.

References

- 1. Frontiers | The Exocrine Pancreas in Cystic Fibrosis in the Era of CFTR Modulation: A Mini Review [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. M. J. Castillo, K. Nakajima, M. Zimmerman and J. C. Powers, “Sensitive Substrates for Human Leuckocyte and Porcine Pancreatic Elastase A Study of the Merits of Various Chromophoric and Fluorogenic Leaving Groups in Assays for Serine Proteases,” Analytical Biochemistry, Vol. 99, No. 1, 1979, pp. 53-64.doi10.1016/0003-2697(79)90043-5 - References - Scientific Research Publishing [scirp.org]

- 4. moleculardepot.com [moleculardepot.com]

- 5. N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide - Creative Enzymes [creative-enzymes.com]

- 6. Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups in assays for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PAR2: The Cornerstone of Pancreatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Excess pancreatic elastase alters acinar-to-β-cell communication by impairing the mechano-signaling and the PAR2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pancreatic Pathophysiology in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fecal elastase-1: utility in pancreatic function in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of fecal pancreatic elastase-1 as a measure of pancreatic exocrine function in children with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

MeOSuc-Ala-Ala-Pro-Val-pNA: A Technical Guide to a Chromogenic Substrate for Serine Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxysuccinyl-Alanine-Alanine-Proline-Valine-para-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA) is a highly sensitive and specific chromogenic substrate routinely employed in the quantitative determination of serine protease activity. This synthetic tetrapeptide is a valuable tool in both basic research and clinical studies for investigating the roles of key enzymes in various physiological and pathological processes. Its primary targets include human neutrophil elastase (HNE), porcine pancreatic elastase (PPE), and proteinase 3 (PR3).

The utility of this compound lies in its straightforward mechanism of action. The substrate is cleaved by the target elastase at the carboxyl side of the valine residue. This enzymatic cleavage releases the p-nitroaniline (pNA) moiety, a chromophore that imparts a distinct yellow color to the solution. The rate of pNA release, which can be continuously monitored by measuring the absorbance at 405-410 nm, is directly proportional to the enzymatic activity of the elastase. This allows for precise and real-time kinetic analysis of the enzyme.

This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, detailed experimental protocols for its use, and a summary of its applications in studying relevant biological signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Full Name | N-Methoxysuccinyl-Alanine-Alanine-Proline-Valine p-nitroanilide |

| Abbreviation | MeOSuc-AAPV-pNA |

| CAS Number | 70967-90-7 |

| Molecular Formula | C₂₇H₃₈N₆O₉ |

| Molecular Weight | 590.63 g/mol [1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, DMF, and methanol |

| Purity | Typically ≥95% (HPLC) |

Mechanism of Action

The enzymatic cleavage of this compound by elastase is a classic example of a serine protease-catalyzed hydrolysis reaction. The Ala-Ala-Pro-Val peptide sequence mimics the natural substrate recognition site for elastase, providing high specificity.

The reaction proceeds as follows:

-

Binding: The this compound substrate binds to the active site of the elastase enzyme.

-

Cleavage: The serine residue in the catalytic triad of the elastase performs a nucleophilic attack on the carbonyl group of the Val-pNA peptide bond.

-

Release of pNA: This leads to the cleavage of the peptide bond and the release of the p-nitroaniline (pNA) chromophore.

-

Color Development: The released pNA absorbs light maximally at 405-410 nm, resulting in a measurable color change.

The rate of the increase in absorbance at this wavelength is directly proportional to the concentration of active elastase in the sample.

Quantitative Data

The following table summarizes the kinetic parameters for the hydrolysis of this compound by various elastases. These values are crucial for designing and interpreting enzyme kinetic assays.

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |

| Human Leukocyte Elastase | 362 | - | 185,000 | 0.10 M Phosphate buffer |

| Human Leukocyte Elastase | - | - | 15,000 | 0.20 M MES buffer |

| Human Leukocyte Elastase | - | - | 58,000 | 0.10 M Phosphate buffer |

| Human Leukocyte Elastase | - | - | 330,000 | 0.04 M Phosphate buffer |

| Porcine Pancreatic Elastase | - | - | - | Data not readily available |

| Proteinase 3 | - | - | - | Data not readily available |

Note: Kinetic constants can vary depending on the specific assay conditions (e.g., pH, temperature, ionic strength). The data presented is a compilation from available literature and should be used as a reference.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro elastase activity assay using this compound.

Materials

-

This compound substrate

-

Purified elastase (e.g., human neutrophil elastase, porcine pancreatic elastase)

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl

-

Substrate Solvent: 1-methyl-2-pyrrolidone or DMSO

-

Enzyme Dilution Buffer: 0.05 M Sodium Acetate, pH 5.0, containing 0.1 M NaCl

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of reading absorbance at 410 nm

Reagent Preparation

-

Assay Buffer: Prepare a 0.1 M Tris-HCl buffer solution with 0.5 M NaCl and adjust the pH to 7.5 at 25°C.

-

Substrate Stock Solution: Dissolve this compound in the substrate solvent to a concentration of 10 mM. Store this stock solution at -20°C.

-

Working Substrate Solution: On the day of the experiment, dilute the substrate stock solution in the Assay Buffer to the desired final concentration (e.g., 0.2 mM). For a 0.2 mM solution, dissolve 12.0 mg of the substrate in 1.0 ml of 1-methyl-2-pyrrolidone and then bring the final volume to 100 ml with the Tris-NaCl buffer.[2]

-

Enzyme Stock Solution: Dissolve the purified elastase in the Enzyme Dilution Buffer to a concentration of 1 mg/ml. Keep this solution on ice.

-

Working Enzyme Solution: Prepare serial dilutions of the enzyme stock solution in the Enzyme Dilution Buffer to achieve the desired concentrations for the assay. For a standard assay, a secondary dilution of 0.10 mg/ml is often used.[2]

Assay Procedure

-

Set up the reaction: In a 96-well microplate or cuvette, add the desired volume of the working substrate solution. A typical reaction volume is 200 µL for a microplate or 3.0 ml for a cuvette.[2]

-

Equilibrate: Incubate the plate or cuvette at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the substrate to reach thermal equilibrium.[2]

-

Initiate the reaction: Add a small volume of the working enzyme solution to each well or cuvette to start the reaction. For a cuvette-based assay, 0.01 ml of a 0.10 mg/ml elastase solution can be used.[2]

-

Measure absorbance: Immediately begin monitoring the increase in absorbance at 410 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds or 1 minute) for a period of 10-20 minutes. The rate of increase in absorbance should be linear during the initial phase of the reaction.[2]

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

To determine the specific activity of the enzyme, use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration of pNA produced, and l is the path length of the cuvette or well.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

Signaling Pathways and Experimental Workflows

This compound is instrumental in studying the activity of neutrophil elastase and proteinase 3, which are key players in various inflammatory and immune signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and a typical experimental workflow.

Neutrophil Elastase Signaling in Airway Epithelial Cells

Neutrophil elastase released during inflammation can trigger signaling cascades in airway epithelial cells, leading to mucus hypersecretion and inflammation. This pathway highlights the role of NE in upregulating the expression of mucin genes like MUC5AC.

Caption: Neutrophil Elastase signaling cascade in airway epithelial cells.

Proteinase 3 and Pro-inflammatory Response

Proteinase 3, another target of this compound, can trigger pro-inflammatory responses by interacting with receptors on immune cells, such as macrophages. This pathway is implicated in autoimmune diseases like granulomatosis with polyangiitis (GPA).[3]

References

The Chromogenic Substrate MeOSuc-Ala-Ala-Pro-Val-pNA: A Technical Guide for Protease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-p-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA) is a highly specific and sensitive chromogenic substrate extensively utilized in protease research. This synthetic tetrapeptide is a valuable tool for the characterization of serine proteases, particularly neutrophil elastase, and plays a crucial role in the study of inflammatory processes and the development of therapeutic inhibitors. Upon cleavage by a target protease, this compound releases p-nitroaniline (pNA), a yellow chromophore that can be readily quantified spectrophotometrically, allowing for the precise determination of enzyme kinetics. This technical guide provides an in-depth overview of the applications of this compound, including detailed experimental protocols, a comprehensive summary of kinetic data, and a visualization of a key signaling pathway involving its primary target, human neutrophil elastase.

Core Applications in Protease Research

This compound is a cornerstone in the study of proteases due to its specificity and ease of use. Its primary applications include:

-

Enzyme Activity Assays: It is the substrate of choice for measuring the activity of human neutrophil elastase (HNE), porcine pancreatic elastase (PPE), and proteinase 3 (PR3).

-

Enzyme Kinetics: The substrate is used to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), providing insights into enzyme efficiency and substrate affinity.

-

Inhibitor Screening: this compound is widely employed in high-throughput screening assays to identify and characterize potential inhibitors of elastase and related proteases, a critical step in drug discovery for inflammatory diseases.

-

Diagnostic Research: Given the role of neutrophil elastase in various inflammatory conditions, assays using this substrate can be adapted for diagnostic research to quantify protease activity in biological samples.

Quantitative Data: Kinetic Parameters

The following table summarizes the known kinetic constants for the hydrolysis of this compound by various proteases. This data is essential for comparative studies and for designing robust enzymatic assays.

| Protease | Source | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Buffer Conditions | Reference |

| Human Neutrophil Elastase | Human Polymorphonuclear Leukocytes | 0.28 ± 0.02 | 9.2 ± 1.8 | 33,915 ± 5,757 | Not Specified | [1] |

| Human Neutrophil Elastase | Not Specified | - | - | 185,000 | 0.10 M Phosphate | [2] |

| Human Neutrophil Elastase | Not Specified | - | - | 15,000 | 0.20 M MES | [2] |

| Human Neutrophil Elastase | Not Specified | - | - | 58,000 | 0.10 M Phosphate | [2] |

| Human Neutrophil Elastase | Not Specified | - | - | 330,000 | 0.04 M Phosphate | [2] |

| Human Proteinase 3 | Recombinant (HMC-1 cells) | 1.2 ± 0.02 | 0.59 ± 0.04 | 499 ± 27 | Not Specified | [1] |

| Porcine Pancreatic Elastase | Porcine Pancreas | 1.15* | - | - | Not Specified | [3] |

| Cathepsin G | Human Neutrophil | - | - | Very low to negligible | Not Specified | [4] |

Experimental Protocols

Standard Neutrophil Elastase Activity Assay

This protocol outlines the spectrophotometric measurement of human neutrophil elastase (HNE) activity using this compound.

Materials:

-

Human Neutrophil Elastase (HNE)

-

This compound

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Prepare the Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 20 mM.

-

Prepare the Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Prepare the Enzyme Solution: Dilute HNE in Assay Buffer to a concentration that will yield a linear rate of absorbance change over time. The optimal concentration should be determined empirically.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well (for blank and enzyme controls).

-

Add 50 µL of the enzyme solution to the appropriate wells.

-

Add 50 µL of the working substrate solution to all wells to initiate the reaction.

-

-

Measurement: Immediately place the microplate in a pre-warmed (37°C) plate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Data Analysis:

-

Subtract the rate of the blank (no enzyme) from the rate of the enzyme-containing wells.

-

Calculate the rate of pNA release using the molar extinction coefficient of pNA (8800 M⁻¹cm⁻¹ at 410 nm).

-

Inhibitor Screening Assay

This protocol provides a framework for screening potential inhibitors of HNE.

Materials:

-

Same as the standard activity assay.

-

Inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO).

Procedure:

-

Prepare Solutions: Prepare substrate and enzyme solutions as described in the standard activity assay. Prepare a serial dilution of the inhibitor compounds in Assay Buffer.

-

Assay Setup:

-

Add 25 µL of Assay Buffer to the enzyme control wells.

-

Add 25 µL of the serially diluted inhibitor solutions to the test wells.

-

Add 25 µL of the HNE solution to all wells (except the blank).

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction: Add 50 µL of the working substrate solution to all wells.

-

Measurement and Analysis: Measure the absorbance at 405 nm over time as described previously. Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting percent inhibition against inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

Neutrophil Elastase-Induced MUC1 Transcription Signaling Pathway

Human neutrophil elastase, a key player in inflammatory responses, can induce the expression of MUC1, a transmembrane mucin with anti-inflammatory properties. The signaling cascade initiated by NE is complex and involves multiple downstream effectors. The following diagram illustrates this pathway.

Caption: NE-induced MUC1 gene expression pathway.

Experimental Workflow for Enzyme Inhibition Assay

The following workflow diagram outlines the key steps in performing an enzyme inhibition assay using this compound.

Caption: Workflow for protease inhibitor screening.

Conclusion

This compound remains an indispensable tool in the field of protease research. Its high specificity for key inflammatory proteases, coupled with the simplicity and sensitivity of the resulting chromogenic assay, makes it ideal for a wide range of applications, from fundamental enzyme characterization to high-throughput drug screening. The detailed protocols and compiled kinetic data provided in this guide serve as a valuable resource for researchers aiming to leverage this powerful substrate in their studies of protease function and the development of novel therapeutics for protease-mediated diseases.

References

The Role of MeOSuc-Ala-Ala-Pro-Val-pNA in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA) in the field of drug discovery. Specifically, this document details its application as a key reagent in the study and inhibition of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. This guide provides a comprehensive overview of the substrate's properties, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and development.

Introduction to this compound

This compound is a synthetic oligopeptide derivative designed as a highly specific and sensitive substrate for human neutrophil elastase.[1][2] Its chemical structure is tailored to mimic the natural cleavage site of elastase, enabling precise measurement of the enzyme's activity. Upon enzymatic cleavage by HNE, the p-nitroaniline (pNA) moiety is released, resulting in a measurable increase in absorbance at approximately 405-410 nm. This colorimetric change forms the basis of a simple and robust assay for determining HNE activity and for screening potential inhibitors. The substrate's high specificity for HNE over other proteases, such as pancreatic elastase, makes it an invaluable tool in drug discovery programs targeting inflammatory and autoimmune disorders where HNE is a key pathological mediator.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₇H₃₈N₆O₉ |

| Molecular Weight | 590.63 g/mol |

| CAS Number | 70967-90-7 |

| Appearance | White to off-white powder |

| Purity | ≥98% (by HPLC)[1] |

| Solubility | Soluble in DMSO (5 mg/mL), DMF (5 mg/mL), and ethanol (1 mg/mL). |

| Storage Conditions | Store at -20°C, protected from light. Stock solutions are stable for up to 3 months at -20°C. |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in key drug discovery assays.

Human Neutrophil Elastase (HNE) Activity Assay

This protocol outlines the steps to measure the enzymatic activity of HNE using this compound.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound

-

Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl[3]

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare the Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically 0.1-1 mM).

-

Prepare the Enzyme Solution: Dilute HNE in Assay Buffer to the desired concentration (e.g., 25-100 nM).

-

Assay Setup: In a 96-well plate, add 50 µL of the enzyme solution to each well.

-

Initiate the Reaction: Add 50 µL of the working substrate solution to each well to start the reaction.

-

Incubation and Measurement: Immediately place the microplate in a reader pre-set to 37°C. Measure the absorbance at 410 nm every minute for 15-30 minutes.

-

Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.

High-Throughput Screening (HTS) of HNE Inhibitors

This protocol provides a framework for screening a library of compounds for their ability to inhibit HNE activity.

Materials:

-

Same as in section 3.1

-

Compound library dissolved in DMSO

-

Positive control inhibitor (e.g., Sivelestat)

Procedure:

-

Compound Plating: Add 1 µL of each test compound from the library to individual wells of a 96-well plate. Include wells with DMSO only (negative control) and a known HNE inhibitor (positive control).

-

Enzyme Addition: Add 50 µL of the HNE solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Substrate Addition: Add 50 µL of the working substrate solution to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 410 nm in a microplate reader in kinetic mode for 15-30 minutes at 37°C.

-

Hit Identification: Calculate the percent inhibition for each compound compared to the DMSO control. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are identified as primary hits.

Determination of IC₅₀ Values

This protocol is used to determine the potency of an inhibitor by measuring its half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Same as in section 3.2

-

Serial dilutions of the inhibitor compound

Procedure:

-

Inhibitor Dilution: Prepare a serial dilution of the inhibitor in DMSO and then dilute further in Assay Buffer.

-

Assay Setup: In a 96-well plate, add a fixed amount of HNE to each well. Then, add the serially diluted inhibitor to the respective wells. Include a no-inhibitor control.

-

Pre-incubation: Incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Reaction Initiation: Add the this compound substrate to all wells.

-

Measurement: Measure the reaction rate as described in section 3.1.

-

Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data

The following tables summarize key quantitative data for this compound and its use in HNE inhibitor studies.

Kinetic Parameters for HNE

The Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat) are crucial for understanding the interaction between HNE and the substrate.

| Parameter | Value | Conditions | Reference |

| kcat/Kₘ | 120,000 M⁻¹s⁻¹ | pH 8.0, 25°C | |

| kcat/Kₘ | 185,000 M⁻¹s⁻¹ | 0.10 M phosphate buffer | [4] |

| kcat/Kₘ | 15,000 M⁻¹s⁻¹ | 0.20 M MES buffer | [4] |

| kcat/Kₘ | 58,000 M⁻¹s⁻¹ | 0.10 M phosphate buffer | [4] |

| kcat/Kₘ | 330,000 M⁻¹s⁻¹ | 0.04 M phosphate buffer | [4] |

IC₅₀ Values of HNE Inhibitors

The IC₅₀ values for various inhibitors determined using the this compound assay are presented below.

| Inhibitor | IC₅₀ (µM) | Reference |

| Sivelestat | 0.044 | [5] |

| Compound 17 (from Paulownia tomentosa) | 2.4 ± 1.0 | [6] |

| Various Flavonoids | 2.4 - 74.7 | [6] |

| Loggerpeptin A | 0.29 | [5] |

| Molassamide | 0.11 | [5] |

| Brunsvicamide A | 3.12 | [5] |

| Lyngbyastatin 7 | 0.023 | [5] |

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the use of this compound in drug discovery.

Conclusion

This compound stands as a cornerstone in the research and development of neutrophil elastase inhibitors. Its reliability, specificity, and ease of use in colorimetric assays make it an indispensable tool for high-throughput screening and detailed kinetic analysis. This guide provides the essential technical information and protocols to effectively utilize this substrate in drug discovery endeavors, ultimately contributing to the development of novel therapeutics for a range of inflammatory diseases.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Assay in Summary_ki [bdb99.ucsd.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview | MDPI [mdpi.com]

- 6. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]

MeOSuc-Ala-Ala-Pro-Val-PNA molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chromogenic peptide substrate, MeOSuc-Ala-Ala-Pro-Val-pNA, including its physicochemical properties, a detailed experimental protocol for its use in elastase activity assays, and relevant signaling pathway context.

Core Compound Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₂₇H₃₈N₆O₉ | [1][2][3] |

| Molecular Weight | 590.63 g/mol | [1][2][3] |

| CAS Number | 70967-90-7 | [1][2][3] |

| Appearance | White to off-white solid powder | [3][4] |

| Purity | ≥95-99% (by HPLC or TLC) | [1][3] |

| Solubility | DMSO (~100 mg/mL), DMF (5 mg/mL), ethanol (1 mg/mL) | [4][5] |

| Storage Conditions | -20°C, protected from light and moisture | [1][3] |

Introduction to this compound

This compound (Methoxysuccinyl-Alanine-Alanine-Proline-Valine-p-nitroanilide) is a highly specific and sensitive chromogenic substrate for elastase, particularly human neutrophil elastase (also known as human leukocyte elastase) and porcine pancreatic elastase.[3][6] Upon cleavage of the peptide backbone by elastase at the C-terminal side of the valine residue, the p-nitroaniline (pNA) moiety is released. This release results in a measurable increase in absorbance at 405-410 nm, allowing for the quantitative determination of elastase activity. Its high solubility and sensitivity make it an excellent tool for studying enzyme kinetics and for the screening of elastase inhibitors.[3]

Experimental Protocol: Human Neutrophil Elastase Activity Assay

This protocol details the methodology for measuring human neutrophil elastase activity using this compound.

Materials:

-

This compound substrate

-

Human Neutrophil Elastase

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl

-

Substrate Solvent: 1-methyl-2-pyrrolidone or DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

-

Purified water

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 0.1 M Tris-HCl buffer solution with 0.5 M NaCl and adjust the pH to 7.5 at 25°C.[4]

-

Substrate Stock Solution: Dissolve this compound in the substrate solvent (e.g., 1-methyl-2-pyrrolidone) to create a concentrated stock solution (e.g., 12 mg/mL).[4]

-

Working Substrate Solution: Dilute the substrate stock solution with the assay buffer to a final concentration of 0.2 mM.[4]

-

Enzyme Solution: Prepare a stock solution of human neutrophil elastase (e.g., 1 mg/mL) in an appropriate buffer (e.g., 0.05 M sodium acetate, pH 5.0, with 0.1 M NaCl). Immediately before the assay, prepare a working dilution (e.g., 0.1 mg/mL) in the same buffer. Keep enzyme solutions on ice.[4]

-

-

Assay Execution:

-

Set the microplate reader to measure absorbance at 410 nm and equilibrate the temperature to 25°C.[4]

-

To each well of the microplate, add the appropriate volume of the working substrate solution. For a final reaction volume of 200 µL, this could be 180 µL.

-

Incubate the plate at 25°C for 5 minutes to allow the substrate to reach thermal equilibrium.

-

Initiate the enzymatic reaction by adding a small volume of the working enzyme solution (e.g., 20 µL) to each well.

-

Immediately begin monitoring the change in absorbance at 410 nm every minute for a period of 10-20 minutes.

-

-

Data Analysis:

-

Plot the absorbance values against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA/min).

-

The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.

-

Signaling Pathway and Experimental Workflow

Neutrophil Elastase Signaling Pathway in MUC1 Transcription

Human neutrophil elastase is a key serine protease involved in inflammatory processes. One of its roles is the upregulation of MUC1 gene expression in airway epithelial cells. The signaling cascade for this process has been elucidated and is depicted below.[1][2]

Caption: Neutrophil Elastase Signaling Cascade for MUC1 Upregulation.

Experimental Workflow for Elastase Activity Assay

The following diagram illustrates the logical flow of the experimental protocol for determining elastase activity.

Caption: Workflow for Chromogenic Elastase Activity Assay.

References

- 1. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. EPC Elastin Products Company > Method > HSE assay using FH237 [elastin.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Stability of MeOSuc-Ala-Ala-Pro-Val-pNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling the chromogenic substrate Methoxysuccinyl-Alanyl-Alanyl-Prolyl-Valine-p-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA). Adherence to proper storage and handling protocols is paramount to ensure the integrity, reliability, and reproducibility of experimental results. This document details recommended storage conditions, stability profiles, potential degradation pathways, and standardized experimental protocols for stability assessment.

Storage Conditions

The stability of this compound is highly dependent on storage conditions. The following table summarizes the recommended storage parameters for both the solid (lyophilized powder) form and solutions.

| Form | Temperature | Duration | Additional Notes |

| Solid (Lyophilized Powder) | -20°C | Long-term | Recommended for optimal stability.[1][2][3][4] |

| -80°C | Up to 2 years | For extended long-term storage.[5] | |

| 2-8°C | Short-term | Acceptable for brief periods.[6][7] | |

| Ambient | Shipping | Shipped at room temperature in the continental US.[5][6][7] | |

| In Solution | -20°C | Up to 3 months | Stock solutions, once prepared, should be aliquoted and frozen.[6][7][8] |

| -80°C | Up to 6 months | For longer-term storage of stock solutions. |

Key Recommendations:

-

Light Protection: Store in a light-protected container, as chromogenic compounds can be susceptible to photodegradation.[5]

-

Moisture Protection: Keep in a tightly sealed container to prevent moisture absorption.[5]

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of solutions to maintain stability.[9]

Stability Profile

This compound is a synthetic peptide derivative and its stability can be influenced by several factors including temperature, pH, and exposure to light. While specific, detailed stability studies on this compound are not extensively published in the public domain, general principles of peptide stability and information on similar compounds provide valuable insights. A related fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, is reported to have a stability of at least four years when stored at -20°C.[10][11]

Stock solutions of this compound are noted to be stable for up to 3 months when stored at -20°C.[6][7][8] For longer-term storage of solutions, -80°C is recommended.

Potential Degradation Pathways

The primary degradation pathway for peptides like this compound in aqueous solutions is hydrolysis of the peptide bonds. Other potential degradation routes include oxidation and photolytic degradation, particularly of the p-nitroanilide (pNA) chromophore. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves forced degradation studies and long-term stability testing under various conditions.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[1][5][10][12]

Objective: To evaluate the stability of this compound under stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or ethanol) at a known concentration (e.g., 1 mg/mL).[3][4][6]

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acidic hydrolysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the stock solution to a controlled light source, such as a photostability chamber, following ICH Q1B guidelines.[13]

-

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[7][14][15]

-

Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.[7][14]

Long-Term Stability Testing

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of the solid compound and solutions in appropriate solvents.

-

Storage: Store the aliquots under the recommended long-term storage conditions (-20°C and/or -80°C) and, for comparison, at accelerated conditions (e.g., 2-8°C and room temperature).

-

Time Points: At predetermined time intervals (e.g., 0, 3, 6, 12, 24 months), remove aliquots for analysis.

-

Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

-

Data Evaluation: Plot the percentage of the intact compound remaining against time to determine the degradation rate and establish a shelf-life.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity and stability of this compound.[3][4][6][7][8] A typical stability-indicating HPLC method would involve a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol).[15] Detection is typically performed using a UV detector at a wavelength where both the parent compound and potential degradation products can be observed. The cleavage of the p-nitroanilide group can be monitored by measuring the increase in absorbance at approximately 405 nm.[8]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for conducting a stability study of this compound.

By following the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can ensure the quality and reliability of their studies involving this compound.

References

- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. elastase substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide elastase substrate 70967-90-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]

- 7. ijsra.net [ijsra.net]

- 8. Methoxysuccinyl-Ala-Ala-Pro-Val- p- nitroanilide [sigmaaldrich.com]

- 9. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 10. Protein Forced Degradation Studies [intertek.com]

- 11. caymanchem.com [caymanchem.com]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. researchgate.net [researchgate.net]

- 15. almacgroup.com [almacgroup.com]

Methodological & Application

Application Notes and Protocols for the MeOSuc-Ala-Ala-Pro-Val-pNA Elastase Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of elastase activity using the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA). This substrate is highly sensitive and specific for human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE).[1][2][3]

Principle of the Assay